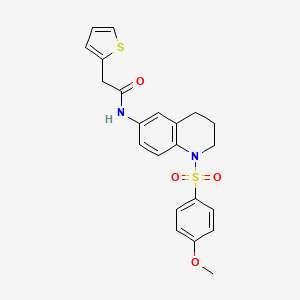

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoline core modified with a 4-methoxyphenylsulfonyl group at position 1 and a thiophene-containing acetamide moiety at position 4. The sulfonyl group enhances metabolic stability and binding affinity, while the thiophene ring contributes to π-π stacking interactions in biological systems. This compound is structurally analogous to inhibitors of enzymes like monoacylglycerol acyltransferase (MGAT) and neuronal nitric oxide synthase (nNOS), though its specific biological targets remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-28-18-7-9-20(10-8-18)30(26,27)24-12-2-4-16-14-17(6-11-21(16)24)23-22(25)15-19-5-3-13-29-19/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGHARBUIQXCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Molecular Weight : 334.40 g/mol

- Functional Groups : Sulfonamide, thiophene, and tetrahydroquinoline moieties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- Inhibition of topoisomerase enzymes.

- Modulation of signaling pathways involved in cell proliferation and survival.

-

Case Studies :

- A study on tetrahydroquinoline derivatives demonstrated that certain analogs exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent cytotoxicity (PMID: 21566798).

Antimicrobial Activity

Preliminary data suggest potential antimicrobial properties against various pathogens. Compounds derived from similar scaffolds have shown efficacy against bacteria and fungi.

- Testing Methodology :

- Disk diffusion method was employed to assess antimicrobial activity against Staphylococcus aureus and Candida albicans.

- Results indicated varying degrees of inhibition depending on the concentration of the compound used.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the tetrahydroquinoline and thiophene rings appears to enhance activity:

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxyphenyl | Increases lipophilicity and cellular uptake |

| Thiophene | Enhances interaction with biological targets |

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles:

- Absorption : Moderate oral bioavailability.

- Metabolism : Primarily hepatic via cytochrome P450 enzymes.

- Excretion : Renal elimination of metabolites.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

- Core Heterocycle: The tetrahydroquinoline core in the target compound offers conformational rigidity compared to quinoxaline () or dihydroquinolin-2-one (). This rigidity may enhance target selectivity but reduce solubility.

- Sulfonyl vs. Sulfonamide Groups : The 4-methoxyphenylsulfonyl group in the target compound differs from the sulfonamide in ’s MGAT inhibitor. Sulfonyl groups generally improve metabolic stability, while sulfonamides may enhance hydrogen bonding.

- Thiophene vs. Other Aromatic Substituents : The thiophene-acetamide moiety in the target compound is structurally distinct from the trifluoroacetyl () or thiouracil () groups. Thiophene’s electron-rich nature could favor interactions with hydrophobic enzyme pockets.

Pharmacological Comparisons

- Enzyme Inhibition: highlights tetrahydroquinoline derivatives with thiophene-carboximidamide groups as potent nNOS inhibitors (Ki < 1 nM). The target compound’s acetamide linkage may reduce potency compared to carboximidamide but improve oral bioavailability.

- Antimicrobial Activity: Quinoxaline-based acetamides () show stronger antimicrobial effects than tetrahydroquinoline analogs, likely due to the planar quinoxaline core facilitating DNA intercalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.